N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide
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Overview
Description
N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide is a complex organic compound that features a piperazine and piperidine moiety linked through a thiadiazole ring
Mechanism of Action
Target of Action
The compound, also known as N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide, primarily targets the 5-HT 1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other behaviors .
Mode of Action
The compound acts mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects .
Biochemical Pathways
The compound’s action on the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors affects the serotonin pathway, which is involved in mood regulation, anxiety, and other behaviors . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters, enhancing their signaling .
Pharmacokinetics
The compound is metabolized in the liver, primarily through the hepatic system . It has an elimination half-life of 6–8 hours, and is excreted through the renal system . These pharmacokinetic properties influence the compound’s bioavailability and duration of action .
Result of Action
The compound’s action as a 5-HT 1A receptor agonist results in a range of effects, including mood regulation and potential anti-anxiety effects . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism, potentially leading to drug-drug interactions . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Piperidine Moiety: The piperidine ring is often introduced via cyclization reactions involving appropriate precursors such as 4-fluorophenylpiperazine.
Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Coupling Reactions: The final step involves coupling the piperazine and piperidine moieties through the thiadiazole ring, often using acylation reactions with reagents like acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine and piperidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like N-bromosuccinimide and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxides, while reduction of the piperidine ring can lead to the formation of secondary amines.
Scientific Research Applications
N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its activity against various biological targets.
Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential therapeutic effects.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide: A similar compound with a different substitution pattern on the thiadiazole ring.
N-(5-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide: A similar compound with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide lies in its specific substitution pattern and the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2S/c1-14(28)22-19-23-20(30-24-19)27-8-6-15(7-9-27)18(29)26-12-10-25(11-13-26)17-4-2-16(21)3-5-17/h2-5,15H,6-13H2,1H3,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCHJZACJGTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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